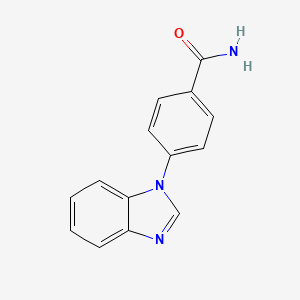

4-Benzoimidazol-1-yl-benzamide

Description

Significance of Benzimidazole (B57391) Derivatives in Drug Discovery

The benzimidazole nucleus, a bicyclic structure formed by the fusion of a benzene (B151609) ring and an imidazole (B134444) ring, is a cornerstone in the development of new drugs. ijpsjournal.comnih.govajptonline.com This scaffold is considered a "privileged structure" in medicinal chemistry due to its presence in a wide array of biologically active compounds. nih.gov Its versatility stems from its structural similarity to naturally occurring nucleotides, which allows it to readily interact with biological macromolecules. ajptonline.comresearchgate.net

The journey of benzimidazole in science began in 1872 when Hoebrecker first synthesized a derivative, 2,6-dimethylbenzimidazole. nih.govjchps.comiajps.com However, significant interest in its medicinal potential was not sparked until the mid-20th century. A pivotal moment came in the 1940s when Woolley reported on the biological activity of the benzimidazole nucleus in 1944, speculating that it might function similarly to purines. nih.govijarsct.co.in This hypothesis was bolstered in the 1950s with the discovery that 5,6-dimethylbenzimidazole (B1208971) is an integral part of the vitamin B12 structure. nih.govchemijournal.com These early findings laid the groundwork for extensive research into the pharmacological properties of benzimidazole derivatives. nih.gov The first benzimidazole anthelmintic agent, thiabendazole, was introduced in 1961, marking a significant milestone in its therapeutic application. ijarsct.co.in

A timeline of key discoveries related to benzimidazole bioactivity is presented below:

| Year | Discovery | Significance |

| 1872 | First synthesis of a benzimidazole derivative by Hoebrecker. nih.govjchps.comiajps.com | Marks the beginning of benzimidazole chemistry. |

| 1944 | Woolley publishes on the antibacterial properties of benzimidazoles. ijarsct.co.in | First investigation into the biological activity of the benzimidazole nucleus. nih.gov |

| 1950s | Discovery of 5,6-dimethyl-1-(α-D-ribofuranosyl)benzimidazole in Vitamin B12. chemijournal.com | Escalated interest in the synthesis and biological activity of its derivatives. nih.gov |

| 1961 | Introduction of Thiabendazole. ijarsct.co.in | The first benzimidazole anthelmintic agent was produced. ijarsct.co.in |

| 1971 | Mebendazole was discovered by Janssen pharmaceutical. ijarsct.co.in | Development of a key anthelmintic drug. |

| 1975 | Albendazole (B1665689) was invented. ijarsct.co.in | Further expansion of the benzimidazole-based anthelmintics. |

The benzimidazole scaffold is a highly valued pharmacophore in modern drug discovery. ijpsjournal.comajptonline.comnih.gov A pharmacophore is the ensemble of steric and electronic features that is necessary to ensure the optimal molecular interactions with a specific biological target and to trigger (or block) its biological response. The benzimidazole structure is a versatile building block for developing new therapeutic agents due to its ability to engage in various non-covalent interactions, such as hydrogen bonding, π-π stacking, and hydrophobic interactions, which are crucial for binding to biological targets like enzymes and receptors. nih.govbohrium.com

The electron-rich nitrogen heterocycles of benzimidazole can readily accept or donate protons, allowing for the formation of diverse weak interactions with a broad spectrum of therapeutic targets. nih.gov This adaptability has led to the development of benzimidazole-containing drugs with a wide range of pharmacological activities, as detailed in the table below. nih.govnih.govresearchgate.net

| Pharmacological Activity | Examples of Therapeutic Areas |

| Antimicrobial | Antibacterial, Antifungal, Antiviral nih.govajrconline.org |

| Anticancer | Targeting various cancer cell lines and mechanisms nih.gov |

| Antihypertensive | Cardiovascular diseases nih.govbohrium.com |

| Anti-inflammatory | Inflammation and pain management nih.govbohrium.com |

| Anthelmintic | Parasitic worm infections nih.govresearchgate.net |

| Antiviral | Viral infections nih.gov |

| Antitubercular | Tuberculosis treatment nih.govnih.gov |

| Antidiabetic | Management of diabetes nih.govbohrium.com |

The structural versatility and ease of synthesis of the benzimidazole ring make it a promising scaffold for the rational design of new drug candidates. nih.gov Researchers continue to synthesize novel benzimidazole derivatives in the quest for more potent and selective therapeutic agents. nih.govnih.gov

Importance of Benzamide (B126) Moiety in Pharmaceutical Research

The benzamide moiety, characterized by a benzene ring attached to an amide group, is another critical scaffold in pharmaceutical research. ontosight.aiwalshmedicalmedia.com Benzamide derivatives are known for their diverse pharmacological activities and are integral components of numerous therapeutic agents. walshmedicalmedia.comontosight.ai The amide bond is stable, neutral, and possesses the ability to both donate and accept hydrogen bonds, which are favorable properties for interacting with biological systems. researchgate.net

The versatility of the benzamide scaffold allows for the synthesis of a wide array of derivatives with varied biological functions. mdpi.com These compounds have been extensively studied and have shown potential as:

Antimicrobial agents walshmedicalmedia.comresearchgate.net

Anticancer agents ontosight.airesearchgate.net

Anti-inflammatory and analgesic agents walshmedicalmedia.comresearchgate.net

Anticonvulsants ontosight.aiwalshmedicalmedia.com

Antipsychotics ontosight.ai

Cardiovascular agents walshmedicalmedia.comresearchgate.net

The ability to introduce various substituents onto the benzamide structure allows for detailed structure-activity relationship (SAR) studies, enabling the optimization of compounds for enhanced potency and selectivity towards specific biological targets. mdpi.com

Positioning of 4-Benzoimidazol-1-yl-benzamide within Benzimidazole-Benzamide Hybrid Systems

The strategy of combining two or more pharmacophoric moieties into a single hybrid molecule is a well-established approach in drug design to develop compounds with enhanced or novel biological activities. tandfonline.com The compound this compound is an example of such a hybrid, linking the benzimidazole and benzamide scaffolds.

In this specific molecule, the benzimidazole ring is connected via its N1-position to the phenyl ring of the benzamide moiety at the para- (or 4-) position. This linkage creates a distinct chemical entity that leverages the pharmacological potential of both constituent parts. While specific research findings on this compound are not extensively detailed in the provided search results, the development of related benzimidazole-benzamide hybrids highlights the significance of this structural class. For instance, the synthesis of N-benzimidazol-1-yl-methyl-benzamide derivatives has been undertaken to explore their antimicrobial activities. ijper.org Other complex hybrids, such as those incorporating additional groups, have been investigated for activities like cancer, inflammation, and hypertension. smolecule.comontosight.ai

The design of these hybrid molecules is rational, aiming to increase the spectrum of activity or overcome resistance mechanisms. nih.gov By combining the benzimidazole nucleus, known for its broad-spectrum bioactivity, with the versatile benzamide scaffold, researchers aim to create novel therapeutic agents. researchgate.nettandfonline.com Therefore, this compound represents a fundamental structure within the broader class of benzimidazole-benzamide hybrids, a class of compounds that holds significant promise for future drug discovery endeavors.

Structure

2D Structure

3D Structure

Properties

CAS No. |

220495-55-6 |

|---|---|

Molecular Formula |

C14H11N3O |

Molecular Weight |

237.26 g/mol |

IUPAC Name |

4-(benzimidazol-1-yl)benzamide |

InChI |

InChI=1S/C14H11N3O/c15-14(18)10-5-7-11(8-6-10)17-9-16-12-3-1-2-4-13(12)17/h1-9H,(H2,15,18) |

InChI Key |

NABMFKHQADUPDB-UHFFFAOYSA-N |

SMILES |

C1=CC=C2C(=C1)N=CN2C3=CC=C(C=C3)C(=O)N |

Canonical SMILES |

C1=CC=C2C(=C1)N=CN2C3=CC=C(C=C3)C(=O)N |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations

Established Synthetic Routes for 4-Benzoimidazol-1-yl-benzamide

The synthesis of this compound is not extensively detailed as a discrete entity in the literature. However, its construction can be logically inferred from established methodologies for synthesizing N-substituted benzimidazoles and benzamides. A primary strategy involves the condensation of o-phenylenediamines with aldehydes or carboxylic acids to form the benzimidazole (B57391) core, followed by N-arylation and amidation steps, or vice versa.

One plausible pathway is the Phillips-Ladenburg reaction, which involves the condensation of an o-phenylenediamine (B120857) with a carboxylic acid under acidic conditions. researchgate.net Another common method is the Weidenhagen reaction, which utilizes an aldehyde instead of a carboxylic acid, often in the presence of an oxidizing agent. researchgate.net Subsequent N-arylation of the resulting benzimidazole with a suitable 4-substituted benzene (B151609) derivative, followed by conversion of a functional group (like a nitrile or carboxylic acid) to the primary amide, would yield the final product. Alternatively, the benzamide (B126) moiety could be constructed first, followed by the formation of the benzimidazole ring.

Reaction Conditions and Catalytic Approaches

The specific conditions and catalysts employed are crucial for the successful synthesis of benzimidazole derivatives. The condensation reaction between o-phenylenediamines and aldehydes or carboxylic acids can be facilitated by a variety of catalysts. nih.gov

Common approaches include:

Acid Catalysis: Mineral acids or organic acids like p-toluenesulfonic acid are frequently used to catalyze the cyclization. nih.gov Chlorosulfonic acid has also been employed under mild conditions. nih.gov

Organocatalysis: L-proline has been demonstrated as an effective and environmentally benign catalyst for benzimidazole synthesis in aqueous media under reflux conditions. ijrar.org

Metal Catalysis: A range of metal catalysts, including copper acetate, lanthanum chloride, nano-Ni(II)/Y zeolite, and ZrO₂–Al₂O₃ solid acids, have been utilized to promote the condensation reaction, often leading to high yields under mild conditions. researchgate.netnih.gov Some protocols also benefit from solvent-free conditions or the use of unconventional energy sources like microwave irradiation to accelerate the reaction. researchgate.net

The N-arylation step, typically an Ullmann condensation or Buchwald-Hartwig amination, would likely require a copper or palladium catalyst, respectively, along with a suitable base such as potassium carbonate or cesium carbonate, in a high-boiling polar aprotic solvent like DMF or toluene. nih.gov

Table 1: Catalytic Approaches for Benzimidazole Synthesis

Optimization Strategies for Yield and Purity

Optimizing the synthesis of this compound involves a systematic investigation of reaction parameters to maximize yield and purity. The choice of catalyst is paramount, with recyclable heterogeneous catalysts offering advantages in terms of purification and sustainability. nih.gov

Key optimization parameters include:

Solvent: While traditional syntheses use organic solvents, the development of protocols in aqueous media or under solvent-free "green" conditions can simplify work-up procedures and improve yields. nih.govijrar.org

Temperature: Reaction temperatures can range from room temperature to over 250°C in traditional methods. researchgate.net The use of microwave irradiation can significantly reduce reaction times from hours to minutes and often improves yields. researchgate.net

Reactant Stoichiometry: Adjusting the molar ratios of the o-phenylenediamine, the carbonyl compound, and the catalyst is essential for driving the reaction to completion and minimizing side products.

Purification Method: Final product purity is typically achieved through recrystallization from an appropriate solvent system (e.g., dilute ethanol) or column chromatography. mdpi.comjapsonline.com The choice of solvent is critical to remove unreacted starting materials and byproducts effectively. japsonline.com

Table 2: Optimization Parameters for Benzimidazole Synthesis

Strategies for Derivatization and Structural Modification of the this compound Scaffold

Derivatization of the this compound scaffold allows for the fine-tuning of its chemical and physical properties. Modifications can be targeted at either the benzamide ring or the benzimidazole ring system. This section will focus exclusively on modifications of the benzimidazole moiety.

Modifications on the Benzimidazole Ring

The benzimidazole ring is a versatile heterocycle with multiple sites available for chemical modification. researchgate.net The reactivity of the ring is characterized by the distinct nature of its two nitrogen atoms (N1 and N3) and the different electronic properties of the imidazole (B134444) and benzene portions of the fused ring system. chemicalbook.com

Nucleophilic substitution is a key strategy for functionalizing the benzimidazole core, particularly at the C2 position. chemicalbook.com The C2 position is electron-deficient and thus susceptible to attack by nucleophiles, especially when a good leaving group is present. chemicalbook.comresearchgate.net

For instance, 2-chloro-1-methylbenzimidazole readily reacts with nucleophiles such as sodium methoxide (B1231860) or ethoxide. This reactivity provides a route to introduce a variety of substituents at the C2 position. In contrast, unsubstituted 2-halobenzimidazoles are less reactive due to the acidic N-H proton, which can be abstracted by the nucleophile, retarding the substitution at C2. Intramolecular nucleophilic aromatic substitution (SNAr) has also been reported where a nucleophile attached to the N1 position attacks a nitro-activated position on a C2-phenyl substituent. nih.gov

Table 3: Examples of Nucleophilic Substitution on the Benzimidazole Ring

Oxidative and reductive reactions are fundamental for both the synthesis and functionalization of the benzimidazole ring. Oxidative cyclization of anilide derivatives is a common method for forming the benzimidazole ring system itself. nih.gov Metal-free oxidative methods, using molecular oxygen or air as the oxidant, have been developed for the dehydrogenative coupling of diamines and alcohols to form benzimidazoles. rsc.org

Reductive transformations are particularly useful for introducing functional groups, most notably by the reduction of nitro groups on the benzene portion of the benzimidazole ring. This transformation is a gateway to a wide array of derivatives, as the resulting amino group can be further modified. Common reducing agents for this purpose include tin(II) chloride (SnCl₂), iron in acetic acid (Fe/AcOH), or catalytic hydrogenation (H₂/Pd-C). researchgate.netnih.gov

Table 4: Reagents for Oxidative and Reductive Transformations

Modifications on the Benzamide Moiety

The benzamide moiety of this compound serves as a critical site for structural modifications aimed at exploring and optimizing the compound's chemical properties. Research has focused on introducing various substituents to the benzamide ring, thereby altering its electronic and steric characteristics. These modifications can influence the molecule's interactions with biological targets.

Another approach involves the introduction of sulfamoyl groups onto a phenyl ring attached to a benzamide-like structure. While not direct derivatives of this compound, these studies on N-(1-(4-methoxyphenyl)-3-oxo-3-((4-(N-(substituted)sulfamoyl)phenyl)amino)prop-1-en-1-yl)benzamides demonstrate the chemical feasibility of incorporating sulfonamide functionalities. nih.gov Such modifications are known to impart a wide range of biological activities. nih.gov The introduction of primary or secondary sulfonamide groups can significantly alter the acidity and hydrogen-bonding capabilities of the molecule. nih.gov

The table below summarizes representative modifications related to the benzamide moiety.

Table 1: Examples of Modifications on Benzamide-Related Scaffolds To display the data, click on the table and use the data editor.

| Base Scaffold | Modification Type | Resulting Functional Group/Compound Example | Reference |

| 2-(Benzamido)thiazole-4-carboxamide linked to Benzimidazole | Substitution on the linked benzimidazole ring | Methyl 2-(2-(2-(trifluoromethoxy)benzamido)-thiazole-4-carboxamido)-1H-benzo[d]imidazole-5-carboxylate | nih.gov |

| 2-(Benzamido)thiazole-4-carboxamide linked to Benzimidazole | Substitution on the linked benzimidazole ring | N-(5-(Methylsulfonyl)-1H-benzo[d]imidazol-2-yl)-2-(2-(trifluoromethoxy)benzamido)thiazole-4-carboxamide | nih.gov |

| N-(3-oxo-3-((4-sulfamoylphenyl)amino)prop-1-en-1-yl)benzamide derivative | Introduction of a primary sulfonamide | N-(1-(4-methoxyphenyl)-3-oxo-3-((4-sulfamoylphenyl)amino)prop-1-en-1-yl)benzamide | nih.gov |

| N-(3-oxo-3-((4-sulfamoylphenyl)amino)prop-1-en-1-yl)benzamide derivative | Introduction of a secondary sulfonamide with pyrimidine (B1678525) ring | N-(1-(4-methoxyphenyl)-3-oxo-3-((4-(N-(4,6-dimethylpyrimidin-2-yl)sulfamoyl)phenyl)amino)prop-1-en-1-yl)benzamide | nih.gov |

Linker Region Modifications

In the parent compound, this compound, the benzimidazole and benzamide rings are directly connected via a nitrogen-carbon bond. Modifications to this linkage by introducing a linker group can alter the spatial orientation and flexibility of the two ring systems.

A notable modification is the introduction of a methylene (B1212753) bridge (-CH₂-) to create N-benzimidazol-1-yl-methyl-benzamide derivatives. researchgate.net This is achieved through Mannich reactions, which insert a flexible single-carbon linker between the benzimidazole nitrogen and the amide nitrogen of the benzamide. researchgate.net This alteration increases the distance and rotational freedom between the two aromatic moieties.

Further elaboration of the linker has been explored by synthesizing compounds such as 1-(4-((1H-benzimidazol-1-yl) methylamino) phenyl) ethanone (B97240). nih.gov In this structure, a -CH₂-NH- group acts as the linker, connecting the benzimidazole ring to the phenyl ring at the para position relative to an ethanone group. This type of linker introduces an additional hydrogen bond donor (the N-H group), which can be a key feature for molecular interactions. While the terminal group is an ethanone rather than a carboxamide, the synthetic principle demonstrates a viable strategy for modifying the connectivity.

The table below outlines key examples of linker modifications.

Table 2: Examples of Linker Region Modifications To display the data, click on the table and use the data editor.

| Original Linkage | Linker Modification | Resulting Linker Structure | Example Compound Type | Reference |

| Direct N-C bond (Benzoimidazol-Phenyl) | Methylene Bridge | -CH₂- | N-Benzimidazol-1-yl-methyl-benzamide | researchgate.net |

| Direct N-C bond (Benzoimidazol-Phenyl) | Methylamino Bridge | -CH₂-NH- | 1-(4-((1H-benzimidazol-1-yl) methylamino) phenyl) ... | nih.gov |

Green Chemistry Approaches in Benzimidazole and Benzamide Synthesis

The principles of green chemistry are increasingly being applied to the synthesis of heterocyclic compounds like benzimidazoles to reduce environmental impact and improve efficiency. chemmethod.com Conventional methods for benzimidazole synthesis often require harsh conditions, such as strong acids and high temperatures, long reaction times, and the use of hazardous solvents. chemmethod.comnih.gov Green chemistry offers alternatives that are more economical and environmentally benign. chemmethod.com

Key green approaches applicable to the synthesis of the benzimidazole core include:

Microwave-Assisted Synthesis : The use of microwave irradiation can dramatically reduce reaction times from hours to minutes or even seconds. rjptonline.org This technique is efficient, simple, and aligns with the green chemistry goal of energy efficiency. rjptonline.org

Use of Green Solvents and Catalysts : Efforts have been made to replace hazardous solvents with more eco-friendly alternatives like water, ethanol, or polyethylene (B3416737) glycol (PEG). chemmethod.commdpi.com In some cases, reactions can be performed under solvent-free conditions. chemmethod.com The use of inexpensive and non-toxic catalysts, such as ammonium (B1175870) chloride or zinc triflate, provides a greener alternative to corrosive acid catalysts. chemmethod.comjyoungpharm.org Alumina has also been used as a catalyst in microwave-assisted synthesis. rjptonline.org

One-Pot Reactions : Designing a synthesis where multiple steps are carried out in a single reaction vessel (a "one-pot" reaction) reduces waste by eliminating the need for purification of intermediate compounds and minimizing solvent use. chemmethod.com

These methodologies focus on making the synthesis of the benzimidazole scaffold, a key component of the target molecule, more sustainable. chemmethod.com By adopting these principles, the production of this compound and its derivatives can become more efficient and less harmful to the environment. ijpdd.org

Analytical Characterization Techniques for Structural Elucidation of Synthesized Compounds

The structural confirmation of this compound and its synthesized derivatives relies on a combination of modern spectroscopic and analytical techniques. These methods provide definitive evidence of the molecular structure, purity, and composition of the synthesized compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H NMR and ¹³C NMR are fundamental for structural elucidation. ¹H NMR provides information about the number of different types of protons and their chemical environments, often showing characteristic signals for aromatic protons and the N-H proton of the benzimidazole ring. jyoungpharm.orgmdpi.com For example, in one derivative, the NH₂ protons of a hydrazide group appeared as a singlet at 4.35 ppm, while the benzimidazole NH proton was observed at 12.52 ppm. mdpi.com ¹³C NMR spectroscopy is used to identify all unique carbon atoms in the molecule, including the characteristic signal for the carbonyl (C=O) carbon of the amide or ester group, which can appear around 165 ppm. mdpi.com

Mass Spectrometry (MS) : This technique is used to determine the molecular weight of the compound, which helps to confirm its molecular formula. jyoungpharm.org Techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) are often employed, providing a molecular ion peak (M⁺) or a protonated molecular ion peak ([M+H]⁺) that corresponds to the mass of the synthesized molecule. jyoungpharm.org

Infrared (IR) Spectroscopy : IR spectroscopy, typically using Fourier-transform infrared (FTIR) spectrometers, is used to identify the presence of specific functional groups. nih.gov For benzimidazole-benzamide derivatives, characteristic absorption bands include N-H stretching (around 3300-3400 cm⁻¹), aromatic C-H stretching (~3000-3100 cm⁻¹), and the strong C=O stretching of the amide group (around 1650-1700 cm⁻¹). nih.govmdpi.com

Elemental Analysis : This method provides the percentage composition of elements (carbon, hydrogen, nitrogen) in the compound. The experimental values are compared with the calculated values for the proposed molecular formula to confirm its accuracy. researchgate.netijrpc.com

Melting Point (m.p.) Determination : The melting point is a crucial indicator of a compound's purity. A sharp and specific melting point range suggests a pure substance, while a broad range often indicates the presence of impurities. nih.govjyoungpharm.org

Thin Layer Chromatography (TLC) : TLC is a simple and rapid technique used to monitor the progress of a chemical reaction and to assess the purity of the final product. nih.gov

Together, these analytical methods provide a comprehensive characterization of synthesized compounds, ensuring their structural integrity and purity.

Computational Chemistry and Molecular Modeling Studies

Molecular Docking Investigations of 4-Benzoimidazol-1-yl-benzamide and Analogues

Molecular docking is a pivotal computational method used to predict the preferred orientation of a ligand when bound to a target receptor. For this compound and its derivatives, docking studies have provided critical insights into their interactions with various biological targets, including enzymes and receptors implicated in cancer and infectious diseases.

Identification of Ligand-Receptor Binding Modes

Docking simulations have successfully identified the specific binding modes of benzimidazole-based compounds within the active sites of their target proteins. These studies reveal that the interactions are typically characterized by a combination of hydrogen bonds, hydrophobic interactions, and van der Waals forces. ukm.my

For instance, in studies involving the Epidermal Growth Factor Receptor (EGFR), a key target in cancer therapy, benzimidazole (B57391) derivatives have been shown to interact with crucial amino acid residues. The nitrogen atoms of the benzimidazole nucleus often act as hydrogen bond acceptors, forming a key interaction with the backbone of Met793 in the EGFR hinge region. ukm.mynih.gov Additionally, the N1 of the imidazole (B134444) ring can serve as a hydrogen donor to residues like Met793 and Thr854, while the N3 nitrogen frequently interacts with Lys745. ukm.my The benzimidazole nucleus and its phenyl substituents typically engage in hydrophobic and van der Waals interactions with surrounding residues such as Val726, Ala743, and Phe723, further stabilizing the ligand-receptor complex. ukm.my

Similar detailed interaction patterns have been observed with other targets. Docking studies of benzamide (B126) derivatives against the bacterial protein FtsZ revealed crucial hydrogen bond interactions with residues like Val207, Asn263, and Gly205. In the context of antimicrobial drug design, these specific interactions are vital for inhibiting bacterial cell division.

| Target Protein | Key Interacting Residues | Types of Interactions | Source |

|---|---|---|---|

| EGFR | Met793, Lys745, Thr854, Val726, Ala743 | Hydrogen Bonding, Hydrophobic Interactions | ukm.my |

| PfADSL | His67, Asp68, Ser145, Ser221 | Hydrogen Bonding | nih.gov |

| FtsZ | Val207, Asn263, Leu209, Gly205, Asn299 | Hydrogen Bonding | |

| α,β-tubulin | Nocodazole binding site, Colchicine-binding site | Hydrogen Bonding, Hydrophobic Interactions | nih.gov |

Assessment of Binding Affinities and Interaction Energies

A primary goal of molecular docking is to quantify the binding affinity between a ligand and its receptor, typically expressed as a binding energy or docking score. Lower binding energy values suggest a more stable and favorable interaction. Studies on this compound analogues have reported a wide range of binding affinities against various targets, underscoring the potential of this scaffold.

For example, docking simulations of designed benzimidazole derivatives against wild-type and mutant EGFR have shown strong binding affinities, with binding energies ranging from -8.1 to -8.4 kcal/mol for the most potent compounds. ukm.my In another study targeting Plasmodium falciparum adenylosuccinate lyase (PfADSL), substituted benzo[d]imidazol-1-yl)methyl)benzimidamide compounds displayed binding energies between -6.85 and -8.75 kcal/mol, which were notably lower (i.e., better) than the natural substrate. nih.govnih.gov These quantitative assessments are crucial for ranking potential drug candidates and prioritizing them for further experimental validation. nih.gov

| Compound Series | Target | Binding Energy Range (kcal/mol) | Source |

|---|---|---|---|

| Designed Benzimidazole Analogues | EGFR (wt and T790M mutant) | -7.8 to -8.4 | ukm.my |

| Benzimidazole-based 1,3,4-oxadiazole (B1194373) derivatives | EGFR | -9.09 to -9.96 | dntb.gov.ua |

| Substituted Benzo[d]imidazol-1-yl)methyl)benzimidamides | PfADSL | -6.85 to -8.75 | nih.govnih.gov |

| Benzimidazole-based carboxamides | α,β-tubulin | -7.74 to -9.87 | nih.gov |

Conformational Analysis of Bound Ligands

Conformational analysis investigates the three-dimensional arrangement of atoms in a molecule and how this "shape" influences its interaction with a receptor. For benzamide-based ligands, the conformation adopted within the binding pocket is critical for activity. kent.ac.ukscispace.com Docking studies have shown that benzimidazole analogues often adopt a conformation that provides a high degree of shape complementarity with the receptor's binding site. ukm.my This "lock-and-key" fit is primarily driven by non-covalent interactions, including van der Waals forces. ukm.my The ability of the benzimidazole scaffold to present its functional groups in a spatially optimal arrangement for interacting with key residues of the target is a major determinant of its binding affinity and biological effect. kent.ac.ukscispace.com

Quantitative Structure-Activity Relationship (QSAR) Analysis

Quantitative Structure-Activity Relationship (QSAR) studies establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. These models are invaluable for predicting the activity of novel compounds and for understanding which molecular properties are most influential.

Correlation of Physicochemical Descriptors with Biological Activity

QSAR models for benzimidazole derivatives have successfully correlated their biological activities with a variety of physicochemical descriptors. These descriptors quantify different aspects of a molecule's structure, such as its electronic, topological, and hydrophobic properties. biointerfaceresearch.com

Studies have shown that antibacterial and antifungal activities can be linked to descriptors like the logarithm of the partition coefficient (log P), which measures hydrophobicity, as well as electronic parameters and descriptors related to molecular size and shape. jst.go.jp For antibacterial activity against S. aureus, a QSAR analysis found a correlation with HOMO (Highest Occupied Molecular Orbital) energy, hydration energy, and the number of primary carbon atoms. nih.gov Another study identified the topological polar surface area (TPSA), the number of H-bond acceptors, and the Galvez topological charge index as being positively correlated with antibacterial efficacy. ijpsr.com These findings indicate that a delicate balance of electronic properties, size, and hydrophobicity is required to optimize the antimicrobial potency of these compounds. jst.go.jpnih.gov

| Biological Activity | Key Physicochemical Descriptors | Correlation | Source |

|---|---|---|---|

| Antibacterial (General) | log P, Electronic Parameters, Molecular Size/Shape | Positive/Negative depending on organism | jst.go.jp |

| Antibacterial (S. aureus) | HOMO energy, Hydration energy, Number of primary C atoms | Significant correlation | nih.gov |

| Antibacterial (General) | TPSA, H-bond acceptors, iLOGP, GGI4 | Positive | ijpsr.com |

| Antimicrobial (MRSA) | T_2_C_1, SdsCHcount | Positive |

Three-Dimensional QSAR (3D-QSAR) Models

Three-dimensional QSAR (3D-QSAR) methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), provide a more detailed understanding of the structure-activity relationship by considering the 3D properties of molecules. drugdesign.org These models generate contour maps that visualize regions around the molecular scaffold where modifications are likely to enhance or diminish biological activity. tandfonline.comnih.gov

For benzimidazole-4-carboxamide derivatives targeting the 5-HT4 receptor, a CoMFA model was developed that showed high predictive ability, with a cross-validated correlation coefficient (q²) of 0.789. nih.gov The model indicated that steric and electrostatic fields were the most relevant descriptors for explaining the binding affinities. nih.gov Similarly, 3D-QSAR studies on benzamide inhibitors of the FtsZ protein yielded statistically robust CoMFA and CoMSIA models (predictive r² values of 0.974 and 0.980, respectively). nih.gov The contour maps from these studies provide a rational guide for designing new analogues, highlighting where bulky groups, electronegative substituents, or hydrogen bond donors/acceptors would be beneficial for activity. nih.govnih.gov These models serve as powerful predictive tools, enabling the design of new this compound derivatives with improved therapeutic potential. researchgate.net

Molecular Dynamics (MD) Simulations

Molecular Dynamics (MD) simulations are a powerful computational method used to study the physical movements of atoms and molecules over time. dntb.gov.ua In drug discovery, MD simulations provide critical insights into how a ligand like a benzimidazole derivative interacts with its protein target, how stable the resulting complex is, and what conformational changes occur upon binding. dntb.gov.uanih.gov

A key application of MD simulations is to assess the stability of a ligand-protein complex. nih.gov This is often done by calculating the Root Mean Square Deviation (RMSD) of the protein backbone and the ligand over the simulation period. A stable RMSD trajectory suggests that the ligand remains securely bound in the protein's active site and that the complex is stable. nih.gov

For example, MD simulations performed on a benzimidazole derivative in complex with the SARS-CoV-2 main protease (Mpro) were run for 100 nanoseconds. nih.gov The analysis showed that the complex reached equilibrium without significant fluctuations, indicating a stable interaction between the benzimidazole compound and the protein target. nih.gov Similar studies on benzimidazole derivatives targeting the LasR protein of Pseudomonas aeruginosa also used MD simulations to confirm that inhibitor binding could induce instability in the target protein's functional form. nih.gov

The binding of a ligand to a protein can induce significant changes in the protein's three-dimensional structure, which is often essential for its biological function. nih.gov While specific MD studies detailing the conformational changes induced by this compound are not publicly available, research on related benzamide compounds targeting the bacterial cell division protein FtsZ provides relevant insights. These studies revealed that the benzamide scaffold accommodates itself within a specific hydrophobic subpocket of the FtsZ protein. mdpi.com The interaction within this pocket, surrounded by hydrophobic residues, is crucial for the compound's inhibitory activity and highlights how the protein structure can adapt to the ligand. mdpi.com

In Silico Prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) Properties

Before a compound can become a viable drug, it must possess favorable Absorption, Distribution, Metabolism, and Excretion (ADME) properties. Predicting these properties using computational (in silico) models in the early stages of drug discovery helps to reduce time, cost, and animal testing. isca.me Various software and web servers, such as SwissADME and pkCSM, are used to predict these pharmacokinetic profiles. mdpi.comnih.gov

For various series of benzimidazole and benzamide derivatives, in silico ADME predictions have been crucial. mdpi.com These studies typically evaluate parameters such as human intestinal absorption (HIA), blood-brain barrier (BBB) permeability, and conformity to drug-likeness rules like Lipinski's Rule of Five. mdpi.com For instance, studies on novel benzamide derivatives showed they exhibited excellent predicted intestinal absorption (over 88%) and good BBB permeability. mdpi.com Similarly, analyses of other benzimidazole derivatives have confirmed high bioavailability scores and good gastrointestinal absorption, marking them as promising candidates for further development. nih.gov

Table 3: Predicted ADME Properties for Representative Benzimidazole/Benzamide Derivatives This table presents a compilation of typical ADME prediction results from studies on various benzimidazole and benzamide derivatives. The data does not correspond to this compound itself but is representative of the compound class.

| ADME Parameter | Predicted Value/Outcome | Importance |

|---|---|---|

| Molecular Weight | < 500 g/mol | Compliance with Lipinski's Rule of Five for oral bioavailability. mdpi.com |

| LogP (Lipophilicity) | < 5 | Affects solubility and permeability; part of Lipinski's rules. mdpi.com |

| H-bond Donors | < 5 | Impacts membrane permeability; part of Lipinski's rules. mdpi.com |

| H-bond Acceptors | < 10 | Impacts membrane permeability; part of Lipinski's rules. mdpi.com |

| Human Intestinal Absorption (HIA) | > 80% | High absorption from the gut is crucial for oral drugs. mdpi.com |

| BBB Permeability | Predicted as Permeable | Indicates potential to act on targets in the central nervous system. isca.me |

| P-gp Substrate | Predicted as No | Not being a substrate for P-glycoprotein can prevent drug efflux from cells. isca.me |

Compound List

Structure Activity Relationship Sar Elucidation

Positional and Substituent Effects on Biological Activity

The nature and position of substituents on both the benzimidazole (B57391) and benzamide (B126) rings, as well as the characteristics of any linker between them, profoundly influence the molecule's interaction with biological targets.

The benzimidazole nucleus is a versatile scaffold whose biological activity can be finely tuned by substitutions at various positions. researchgate.net Literature on benzimidazole derivatives highlights that modifications at the N1, C2, C5, and C6 positions significantly contribute to their therapeutic effects, such as anti-inflammatory activity. nih.gov

Substitutions on the fused benzene (B151609) ring of the benzimidazole core have a marked impact. For instance, the introduction of fluorine atoms can enhance activity; compounds like 4,6-difluoro- and 4,5,6-trifluoro-1-(β-D-3′-deoxyribofuranosyl)benzimidazole have demonstrated significant selective antiviral activity. researchgate.net In the context of dual soluble epoxide hydrolase (sEH) and 5-lipoxygenase-activating protein (FLAP) inhibition, unsubstituted benzimidazole compounds were found to exhibit potent activity, with IC₅₀ values in the sub-micromolar range. nih.gov

The C2 position is particularly sensitive to substitution. Replacing an amino group with a methylene (B1212753) group at C2 can lead to a significant reduction in anti-inflammatory activity, indicating the importance of the guanidine-like fraction for this specific effect. nih.gov Conversely, attaching substituted phenyl rings at the C2 position has been a successful strategy in developing antagonists for the hTRPV-1 receptor. nih.gov For certain receptor interactions, such as with the 5-HT₄ receptor, small alkyl substituents like ethyl or cyclopropyl (B3062369) at the 3-position (equivalent to N1 in the parent structure) of the benzimidazole ring can confer high affinity and antagonist activity. researchgate.net

Table 1: Effect of Benzimidazole Ring Substitutions on Biological Activity

| Position | Substituent | Target/Activity | Observation | Reference |

| C2 | Phenyl | Antibacterial | 2-phenylsubstituted benzimidazoles show notable antibacterial activity. | researchgate.net |

| C2 | 4-CF₃-phenyl | hTRPV-1 Receptor | Potent antagonism (IC₅₀ = 22 nM). | nih.gov |

| N1/N3 | Ethyl, Cyclopropyl | 5-HT₄ Receptor | Moderate to high affinity (Kᵢ = 6.7-75.4 nM) and antagonist activity. | researchgate.net |

| N1/N3 | Isopropyl | 5-HT₄ Receptor | Moderate affinity and partial agonist activity. | researchgate.net |

| C4, C5, C6 | Fluoro groups | Antiviral | Significant selective activity against viral models. | researchgate.net |

Modifications to the benzamide portion of the molecule are equally critical for determining biological outcomes. For N-substituted benzamide derivatives acting as histone deacetylase inhibitors, a substituent at the 2-position of the benzamide phenyl ring is considered crucial for anti-proliferative activity. nih.gov In contrast, the presence of a chlorine atom or a nitro group on this same ring was found to significantly decrease this activity. nih.gov

In a series of N-(4-(4-alkylpiperazin-1-yl)phenyl)benzamides developed as M₁ muscarinic acetylcholine (B1216132) receptor antagonists, substitutions at the 2-position of the benzamide ring, such as 2-chloro or 2-methoxy, yielded compounds with submicromolar IC₅₀ values. nih.gov A 3,5-dichloro substitution pattern also conferred reasonable activity. nih.gov For antiplasmodial agents, 3-(trifluoromethyl)benzamides generally showed higher cytotoxicity compared to unsubstituted or 3-fluoro analogs, indicating that electron-withdrawing groups can enhance this particular activity. mdpi.com

Table 2: Effect of Benzamide Moiety Substitutions on Biological Activity

| Position | Substituent | Target/Activity | Observation | Reference |

| 2-position | Chloro (-Cl) | M₁ Receptor Antagonism | Submicromolar potency (IC₅₀ = 960 nM). | nih.gov |

| 2-position | Methoxy (-OMe) | M₁ Receptor Antagonism | Submicromolar potency (IC₅₀ = 820 nM). | nih.gov |

| 3,5-position | Dichloro | M₁ Receptor Antagonism | Displayed reasonable activity (IC₅₀ = 3.7 µM). | nih.gov |

| 3-position | Trifluoromethyl (-CF₃) | Antiplasmodial / Cytotoxicity | Generally showed the highest cytotoxicity. | mdpi.com |

| Any | Chloro, Nitro | Anti-proliferative | Largely decreases anti-proliferative activity. | nih.gov |

While the core 4-Benzoimidazol-1-yl-benzamide structure features a direct linkage, studies on analogous systems where a linker is introduced between the two aromatic moieties provide valuable SAR insights. The length, flexibility, and chemical nature of such a linker are critical for optimizing interactions with the target protein.

For a series of benzamide derivatives targeting the FtsZ cell division protein, the presence of a flexible propylenoxy linker resulted in a decrease in biological activity compared to its counterparts with shorter and more rigid methylenoxy or ethylenoxy linkers. mdpi.com This suggests that excessive flexibility may require an energetic penalty for the molecule to adopt the correct binding conformation. mdpi.com In the context of 5-HT₄ receptor antagonists, SAR analyses indicated that a specific distance of approximately 8.0 Å between a basic nitrogen atom (often on a side chain attached to the benzamide) and the aromatic ring system is of great importance for achieving high affinity and selectivity. nih.gov This underscores the role of the linker in maintaining the proper spatial orientation of key pharmacophoric features.

Table 3: Effect of Linker Variation on Biological Activity

| Linker Type | Target/Activity | Observation | Reference |

| Ethylenoxy | FtsZ Inhibition | Maintained biological activity comparable to shorter linkers. | mdpi.com |

| Propylenoxy | FtsZ Inhibition | Decreased biological activity, possibly due to increased flexibility. | mdpi.com |

| N/A (Spatial Distance) | 5-HT₄ Receptor Affinity | An optimal distance of ~8.0 Å between key features is crucial for high affinity. | nih.gov |

Identification of Key Pharmacophoric Features

A pharmacophore model outlines the essential steric and electronic features required for a molecule to interact with a specific biological target. For the benzimidazole-benzamide scaffold, several key features have been identified across different therapeutic targets.

Hydrogen Bonding Motifs : The benzimidazole ring, with its NH group and nitrogen atoms, is a prime candidate for forming hydrogen bonds with biological targets. researchgate.net Similarly, the amide group (-CONH-) in the benzamide moiety is a classic hydrogen bond donor and acceptor.

Aromatic/Hydrophobic Regions : Both the benzimidazole and benzamide ring systems provide hydrophobic surfaces that can engage in π-π stacking and van der Waals interactions within receptor pockets. researchgate.net

Basic Nitrogen Center : For many receptor targets, such as the 5-HT₄ receptor, the presence of a basic nitrogen atom, typically as part of an amino or piperazine (B1678402) side chain, is a critical feature for high-affinity binding. nih.gov

Metal Chelation : In the case of metalloenzymes like histone deacetylases, heteroatoms within the benzamide or an attached side chain can act as a zinc-binding group, which is essential for inhibitory activity. nih.gov

Defined Spatial Geometry : The relative orientation and distance between the key features are paramount. As noted, a distance of approximately 8.0 Å between a basic nitrogen and the aromatic core was identified as a key requirement for potent 5-HT₄ receptor antagonism. nih.gov

Analysis of Nonlinear SAR and Activity Cliffs

Structure-activity relationships are not always linear, and small, discrete changes to a molecule can sometimes lead to unexpectedly large changes in biological activity. These phenomena are known as activity cliffs.

An excellent example of an activity cliff was observed in a series of benzimidazole derivatives targeting the hTRPV-1 receptor. nih.gov The parent compound, with a 4-trifluoromethyl group on a C2-phenyl ring, was a potent antagonist with an IC₅₀ of 22 nM. However, minor modifications led to dramatic losses in potency:

Replacement with a tert-butyl group resulted in an IC₅₀ of 224 nM.

Replacement with a methyl group resulted in an IC₅₀ of 170 nM.

Replacement with a fluorine atom resulted in an IC₅₀ of 320 nM.

This demonstrates that the 4-trifluoromethylphenyl moiety is a critical feature for this specific interaction, and even structurally similar groups cannot adequately replace it.

Another form of nonlinear SAR is a switch in the mode of action. In a series of 2,3-dihydro-2-oxo-1H-benzimidazole-1-carboxamides, a small structural change from a methyl to a butyl substituent on a piperazine ring caused a complete reversal of the pharmacological profile, switching the compound from a partial 5-HT₄ agonist to a potent antagonist. researchgate.net Such "functional cliffs" highlight the complexity of ligand-receptor interactions and provide valuable tools for probing the distinct binding sites associated with agonism versus antagonism. researchgate.net

Anticancer Activities

The benzimidazole scaffold is a core component of various compounds demonstrating a broad spectrum of anticancer activities. nih.gov Derivatives incorporating the benzimidazole and benzamide moieties have been a focus of drug discovery efforts due to their diverse biological effects and potential for therapeutic applications in oncology. researchgate.netnih.gov

Derivatives of benzimidazole have demonstrated notable efficacy in inhibiting the proliferation of a wide array of cancer cell lines. For instance, a series of novel water-soluble benzimidazole carbamates exhibited significant cytotoxicity against various cancer cell types, including prostate, lung, and ovarian cancers, with strong activity against highly aggressive cancer lines (IC50: 0.9-3.8 μM). bidmc.org One particular oxetanyl substituted compound from this series significantly inhibited the growth of established tumors in a mouse xenograft model of highly metastatic human prostate cancer. bidmc.orgnih.gov

Similarly, newly synthesized 4-(1H-benzimidazol-2-yl)benzene-l,3-diols showed antiproliferative properties against human cancer cell lines of the rectum (SW707), bladder (HCV29T), lung (A549), and breast (T47D), with some compounds exhibiting stronger activity than the standard chemotherapeutic agent cisplatin. nih.govresearchgate.net Another study on N-(1H-benzo[d]imidazol-2-yl)-4-substituted benzamides also reported effective anti-cancer activity against a breast cancer cell line. researchgate.net

A novel series of 4-(1H-benzo[d]imidazol-1-yl)pyrimidin-2-amine linked sulfonamide derivatives were designed and tested for their inhibitory effects. Several of these compounds exhibited significant growth inhibition against multiple cancer cell lines in the NCI 60 panel. nih.gov Furthermore, a benzimidazole derivative, CCL299 (4-(1H-1,3-benzodiazol-1-yl)benzonitrile), was shown to inhibit cell growth in the hepatoblastoma cell line HepG2 and the cervical cancer cell line HEp-2 without affecting non-cancerous cells. chiba-u.jp

Table 1: Inhibitory Activity of Benzimidazole Derivatives on Cancer Cell Proliferation

| Compound Class | Cancer Cell Line(s) | Key Findings |

|---|---|---|

| Water-soluble benzimidazole carbamates | Prostate, lung, ovarian | Demonstrated significant cytotoxicity with IC50 values ranging from 0.9-3.8 μM. bidmc.org |

| 4-(1H-benzimidazol-2-yl)benzene-l,3-diols | SW707 (rectal), HCV29T (bladder), A549 (lung), T47D (breast) | Some compounds showed stronger antiproliferative activity than cisplatin. nih.govresearchgate.net |

| N-(1H-benzo[d]imidazol-2-yl)-4-substituted benzamides | Breast cancer cell line | Exhibited effective anti-cancer activity. researchgate.net |

| 4-(1H-benzo[d]imidazol-1-yl)pyrimidin-2-amine linked sulfonamides | NCI 60 panel | Showed significant growth inhibition against multiple cancer cell lines. nih.gov |

| CCL299 (4-(1H-1,3-benzodiazol-1-yl)benzonitrile) | HepG2 (hepatoblastoma), HEp-2 (cervical) | Inhibited cancer cell growth without significant cytotoxicity to non-cancer cells. chiba-u.jp |

A crucial mechanism through which many anticancer agents exert their effects is the induction of apoptosis, or programmed cell death. Several benzimidazole derivatives have been shown to be potent inducers of apoptosis in cancer cells. For example, N-substituted derivatives of 4,5,6,7-tetrabromo-1H-benzimidazole have been evaluated for their pro-apoptotic properties. nih.gov One such derivative, 1-(β-D-2′-deoxyribofuranosyl)-4,5,6,7-tetrabromo-1H-benzimidazole (K164), induced apoptosis in human T lymphoblastoid CEM cells, myeloid leukemia, and androgen-responsive prostate cancer cells. nih.gov

Another study on (E)-4-(((1H-benzo[d]imidazol-2-yl)methyl)amino)-N′-(halogenated)benzylidenebenzohydrazide derivatives found that the lead compound from this series induced apoptosis in HepG2 liver cancer cells. This was associated with the upregulation of pro-apoptotic proteins like caspase-3 and Bax, and the downregulation of the anti-apoptotic protein Bcl-2. nih.gov Similarly, a benzimidazole derivative, CCL299, was also found to induce apoptosis in HepG2 and HEp-2 cells. chiba-u.jp

The cell cycle is a tightly regulated process that governs cell division, and its dysregulation is a hallmark of cancer. Benzimidazole derivatives have been found to interfere with this process, leading to cell cycle arrest and thereby inhibiting cancer cell proliferation.

For instance, a study on (E)-4-(((1H-benzo[d]imidazol-2-yl)methyl)amino)-N′-(halogenated)benzylidenebenzohydrazide derivatives revealed that the lead compound induced a significant cell cycle arrest at the G1 phase in HepG2 cells. nih.gov Treatment with this compound led to an increase in the percentage of cells in the G0-G1 phase from 52.39% in untreated cells to 72.13%. nih.gov

Another benzimidazole derivative, CCL299, was also shown to cause G1 phase arrest in both HepG2 and HEp-2 cells. chiba-u.jp Furthermore, a derivative identified as 4-(1-benzyl-5-chloro-1H-benzo[d]imidazol-2-yl)-N-(4-hydroxyphenyl)benzamide was found to arrest the cell cycle of MCF-7 breast cancer cells in the G2/M and S phases. nih.gov

Table 2: Effect of Benzimidazole Derivatives on Cell Cycle Progression

| Compound | Cancer Cell Line | Effect on Cell Cycle |

|---|---|---|

| (E)-4-(((1H-benzo[d]imidazol-2-yl)methyl)amino)-N′-(halogenated)benzylidenebenzohydrazide derivative | HepG2 | G1 phase arrest. nih.gov |

| CCL299 | HepG2, HEp-2 | G1 phase arrest. chiba-u.jp |

| 4-(1-benzyl-5-chloro-1H-benzo[d]imidazol-2-yl)-N-(4-hydroxyphenyl)benzamide | MCF-7 | G2/M and S phase arrest. nih.gov |

The anticancer effects of benzimidazole derivatives are often attributed to their interaction with specific molecular targets that are critical for cancer cell survival and proliferation.

Heat Shock Protein 90 (HSP90) is a molecular chaperone that plays a crucial role in the stability and function of numerous client proteins, many of which are oncoproteins that drive cancer progression. A series of 4-(1H-1,2,3-triazol-1-yl)benzamides were designed and synthesized as HSP90 inhibitors. Several of these compounds exhibited significant binding affinity to HSP90α and displayed potent anti-proliferative activities, suggesting that the 4-(1H-1,2,3-triazol-1-yl)benzamide scaffold is a promising new motif for HSP90 inhibitors. nih.gov

Topoisomerases are essential enzymes that resolve topological problems in DNA during replication, transcription, and other cellular processes. Their inhibition can lead to DNA damage and cell death, making them attractive targets for cancer therapy. Several 1H-benzimidazole derivatives have been evaluated for their effects on mammalian type I DNA topoisomerase. One compound, 5-methyl-4-(1H-benzimidazole-2-yl)phenol, demonstrated relatively potent inhibition of topoisomerase I. nih.govsemanticscholar.org

Target-Specific Mechanisms of Action

Mitogen-Activated Protein Kinase (MEK1/2) Inhibition

The benzimidazole scaffold is a recognized pharmacophore in the development of kinase inhibitors. nih.gov While specific derivatives, such as N3 alkylated benzimidazoles, have been investigated as potential inhibitors of Mitogen-Activated Protein Kinase (MEK), detailed preclinical data regarding the direct inhibitory activity of this compound on MEK1/2 are not extensively available in the public domain. google.com Kinase inhibition is a key mechanism for benzimidazole-based compounds, which can interact with enzymes through various binding modes, often as ATP-competitive inhibitors. nih.gov

Cyclin-Dependent Kinase (CDK) Inhibition

Derivatives of the benzamide scaffold have been evaluated as non-ATP competitive inhibitors of Cyclin-Dependent Kinases (CDKs), which are crucial for cell cycle regulation. An alternative to catalytic inhibition is targeting the substrate recruitment site, known as the cyclin binding groove (CBG), to enhance selectivity. Substituted benzoic acid derivatives have been identified as a promising scaffold for this purpose.

Research into benzamide-capped peptidomimetics has yielded compounds that potently inhibit both CDK2/cyclin A and CDK4/cyclin D1. For instance, a derivative incorporating a guanidinomethyl group at the 4-position of the benzamide scaffold was found to be a particularly effective inhibitor of CDK2/cyclin A. Adding a methylene spacer to a 4-(piperazine-1-ylmethyl) benzamide derivative resulted in a 7-fold increase in binding affinity to CDK2/cyclin A.

| Compound Scaffold | Modification | Target | IC50 (μM) |

|---|---|---|---|

| Benzamide Capped Peptidomimetic | 4-(Guanidinomethyl) | CDK2/cyclin A | 0.69 |

| Benzamide Capped Peptidomimetic | 4-(Guanidinomethyl) | CDK4/cyclin D1 | 15.32 |

| Benzamide Capped Peptidomimetic | 4-(Piperazine-1-ylmethyl) | CDK2/cyclin A | 5.3 |

| Benzamide Capped Peptidomimetic | 4-(Piperazine-1-ylmethyl) | CDK4/cyclin D1 | 12.87 |

Cathepsin K Inhibition in Invasive Breast Cancer

Cathepsins, a family of proteolytic enzymes, are implicated in the invasion and metastasis of breast cancer cells. preprints.org Cathepsin K (CTSK), in particular, is overexpressed in invasive breast cancer, and its activity is correlated with the malignant phenotype of cell lines like MDA-MB-231. preprints.orgresearchgate.net Consequently, benzimidazole derivatives have been designed to target this enzyme.

A series of N-alkyl-2-(2-undecyl-1H-benzimidazol-1-yl) acetamides were developed and tested for their antiproliferative effects on various cancer cell lines. The findings indicated that these compounds exhibited enhanced activity against the invasive MDA-MB-231 breast cancer cell line. Molecular docking studies supported the hypothesis that this activity is mediated through the inhibition of Cathepsin K. preprints.org

| Compound | Target Cell Line | IC50 (μg/ml) |

|---|---|---|

| Compound 7h (an N-alkyl-2-(2-undecyl-1H-benzimidazol-1-yl) acetamide) | MDA-MB-231 | 17 |

| Compound 7i (an N-alkyl-2-(2-undecyl-1H-benzimidazol-1-yl) acetamide) | MDA-MB-231 | 27 |

| Compound 7a (an N-alkyl-2-(2-undecyl-1H-benzimidazol-1-yl) acetamide) | MDA-MB-231 | 38 |

| Compound 7j (an N-alkyl-2-(2-undecyl-1H-benzimidazol-1-yl) acetamide) | MDA-MB-231 | 67 |

Indolamine 2,3-Dioxygenase-1 (IDO1) Inhibition

Indolamine 2,3-dioxygenase-1 (IDO1) is an immunomodulatory enzyme that represents a significant target in cancer therapy due to its role in tumor immune evasion. nih.govnih.gov Benzimidazole derivatives have been identified as a novel class of potent IDO1 inhibitors. nih.govnih.gov Through structure-based virtual screening, researchers have discovered benzimidazole analogues that establish an extensive bonding network within the IDO1 active site. nih.govexcli.de

One such derivative, N-(3-((1H-Benzo[d]imidazol-1-yl) methyl) benzyl)-4-bromo-1H-pyrrole-2-carboxamide, demonstrated a high inhibitory concentration (IC50) of 16 nM in a375 cell lines. Replacing the bromopyrrole group with an indole (B1671886) moiety led to a compound that inhibits IDO1 in various cancer cell lines at low nanomolar levels. nih.govexcli.de Another series of compounds, including 4-Chloro-N-((R)-1-((1R,3S,5S,6r)-3-(5,6-difluoro-1H-benzo[d]-imidazole-1-yl)bicyclo[3.1.0]hexan-6-yl)propyl)benzamide (IACS-9779), also showed high potency. nih.gov

| Compound | Target | Cell Line | IC50 |

|---|---|---|---|

| N-(3-((1H-Benzo[d]imidazol-1-yl) methyl) benzyl)-4-bromo-1H-pyrrole-2-carboxamide | IDO1 | a375 | 16 nM |

| 6-fluoro-4-(4-((R)-1-(5-fluoro-1H-benzo[d]imidazol-2-yl)cyclohexyl)quinoline | IDO1 | HeLa | 0.003 µM |

| 6-fluoro-4-(4-((R)-1-(5-fluoro-1H-benzo[d]imidazol-2-yl)cyclohexyl)quinoline | IDO1 | M109 | 0.022 µM |

| Imidazopyridine derivative | IDO1 | hWB | 0.039 µM |

Histone Deacetylase (HDAC) Inhibition and Epigenetic Modulation

Histone deacetylases (HDACs) are key epigenetic regulators, and their inhibition has emerged as a promising strategy in cancer therapy. Benzamide derivatives, structurally distinct from other known HDAC inhibitors like trichostatin A, have been developed with significant inhibitory activity. acs.org One such derivative, MS-275, demonstrated a 30-fold stronger inhibitory activity than sodium butyrate. acs.org Structure-activity relationship studies have shown that a 2'-amino or hydroxy group on the benzanilide moiety is crucial for inhibitory action. acs.org

Further research has led to the development of novel benzamide-based derivatives and benzoylhydrazide scaffolds that show selectivity for class I HDACs. nih.govnih.gov These compounds can induce changes in protein acetylation and gene expression, activating tumor suppressor pathways. nih.gov

| Compound | Target | IC50 (μM) |

|---|---|---|

| MS-275 (Benzamide derivative) | HDAC (partially purified) | 4.8 |

| Sodium Butyrate | HDAC (partially purified) | 140 |

| Trichostatin A | HDAC (partially purified) | 0.0046 |

Heparanase Inhibition

Heparanase is an endo-beta-glucuronidase that plays a role in extracellular matrix remodeling, a process critical for cancer progression and inflammation. nih.gov A novel class of N-(4-{[4-(1H-benzoimidazol-2-yl)-arylamino]-methyl}-phenyl)-benzamides has been identified as potent small molecule heparanase inhibitors. nih.gov

High-throughput screening and subsequent optimization led to the discovery of compounds with significant heparanase inhibitory activity. Among these, N-(4-{[4-(1H-benzoimidazol-2-yl)-phenylamino]-methyl}-phenyl)-3-bromo-4-methoxy-benzamide (15h) and N-(4-{[5-(1H-benzoimidazol-2-yl)-pyridin-2-ylamino]-methyl}-phenyl)-3-bromo-4-methoxy-benzamide (23) displayed good potency with IC50 values in the sub-micromolar range. nih.gov Further studies on related scaffolds have identified even more potent inhibitors, with IC50 values in the nanomolar range. nih.gov

| Compound | Target | IC50 (μM) |

|---|---|---|

| Compound 15h | Heparanase | 0.29 |

| Compound 23 | Heparanase | 0.23 |

| Compound 34 (Oleanoic acid derivative) | Heparanase | 0.120 |

| Compound 30 (Oleanoic acid derivative) | Heparanase | 0.170 |

| Compound 29 (Oleanoic acid derivative) | Heparanase | 0.190 |

Rho-Associated Kinase-1 (ROCK1) Inhibition

Rho-associated kinase-1 (ROCK1) is a therapeutic target for various diseases due to its role in modulating diverse cellular behaviors. nih.gov Benzamide derivatives have been extensively reported as ROCK1 inhibitors. nih.govresearchgate.net Computational methods, including 3D-QSAR models and molecular docking, have been employed to investigate and develop N-methyl-4-(4-pyrazolidinyl) benzamides (MPBs) as potential ROCK1 inhibitors. nih.gov

Another series of N-ethyl-4-(pyridin-4-yl)benzamide-based compounds showed a wide range of inhibitory activity against ROCK1, with IC50 values spanning from 0.003 µM to 16 µM. Additionally, the benzamide derivative PF-4950834 has been identified as an ATP-competitive, selective Rho kinase inhibitor. Preclinical evaluations of selective ROCK1 inhibitors like GSK269962A have demonstrated their potential in treating malignancies such as acute myeloid leukemia by blocking the ROCK1/c-Raf/ERK signaling pathway. nih.govfrontiersin.org

| Compound Series | Target | IC50 Range (μM) |

|---|---|---|

| N-ethyl-4-(pyridin-4-yl)benzamide-based compounds | ROCK1 | 0.003 - 16 |

Fungal CYP51 Inhibition

The benzimidazole scaffold, a core component of this compound, is recognized for its role in developing agents with antifungal properties. nih.gov The mechanism of action for many azole-based antifungal drugs, which includes certain benzimidazole derivatives, involves the inhibition of lanosterol 14α-demethylase, also known as CYP51. nih.govnih.gov This enzyme is a critical component in the biosynthetic pathway of ergosterol, an essential sterol for the fungal cell membrane's integrity and fluidity. nih.govnih.gov By inhibiting CYP51, these compounds disrupt ergosterol production, leading to damage of the cell membrane and ultimately, fungal cell death. researchgate.net

Research into novel benzimidazole hybrids has demonstrated their potential as CYP51 inhibitors. For instance, specific derivatives have shown moderate inhibitory activity against the CYP51 enzyme, with IC50 values recorded at 5.6 μM and 7.1 μM, which is comparable to the reference drug fluconazole (IC50 = 2.3 μM). nih.gov The effectiveness of these compounds is often linked to their ability to bind to the heme iron atom in the active site of the CYP51 enzyme, thereby blocking its normal function. nih.gov This targeted inhibition highlights the potential of the benzimidazole framework in the design of new antifungal agents. nih.govnih.gov

Plasmodium falciparum Adenylosuccinate Lyase (PfADSL) Inhibition

The enzyme adenylosuccinate lyase from Plasmodium falciparum (PfADSL) is a crucial enzyme for the parasite's purine (B94841) metabolism, making it a viable target for antimalarial drug development. africaresearchconnects.comnih.gov Although various benzimidazole derivatives are commercially available as drugs, their potential as PfADSL inhibitors has not been extensively explored. africaresearchconnects.comnih.gov

Recent in silico studies have investigated the potential of substituted benzo[d]imidazol-1-yl)methyl)benzimidamide compounds as inhibitors of PfADSL. africaresearchconnects.comsemanticscholar.org Through homology modeling, the three-dimensional structure of PfADSL was predicted, providing a basis for molecular docking studies. nih.govresearchgate.net These studies analyzed the interaction and binding affinities of designed benzimidazole-based ligands with the modeled enzyme. The results showed promising binding energies, ranging from -6.85 to -8.75 kcal/mol, which suggests a strong potential for these compounds to act as effective inhibitors of the PfADSL enzyme. africaresearchconnects.comnih.gov These findings lay the groundwork for the synthesis and development of novel benzimidazole derivatives as active antimalarial agents. semanticscholar.org

Voltage-Gated Sodium Channel (NavMs) Inhibition

Voltage-gated sodium channels (Nav) are essential for controlling neuronal excitability, and their selective inhibition has become a significant area of research for conditions like pain and epilepsy. jpionline.orgbohrium.com The benzimidazole scaffold has been identified as a core structure in the development of novel Nav channel blockers. nih.gov

Molecular docking studies have been conducted to investigate benzimidazole derivatives as inhibitors of voltage-gated sodium channels (NavMs). jpionline.org These in silico analyses predict the binding interactions between the designed compounds and the target protein, suggesting that these derivatives could be potent inhibitors. jpionline.org Further research has led to the identification of benzimidazole-based compounds, such as PF-06305591, as potent and highly selective blockers of the NaV1.8 subtype, which plays a key role in the transmission of pain signals. nih.govresearchgate.net The optimization of these benzimidazole leads has resulted in compounds with excellent preclinical profiles, underscoring the potential of this chemical class in targeting voltage-gated sodium channels. nih.gov

Never in Mitosis Gene A-Related Kinase 2 (Nek2) Inhibition

Never in Mitosis Gene A-Related Kinase 2 (Nek2) is a serine/threonine kinase that plays a crucial role in regulating centrosome separation during the early stages of mitosis. nih.gov Overexpression of Nek2 is observed in numerous cancers, making it an attractive target for oncology drug discovery. nih.gov

Benzimidazole-derived compounds have emerged as potent inhibitors of Nek2. nih.gov Structure-activity relationship (SAR) studies have revealed that modifications to the benzimidazole scaffold can lead to highly selective and potent Nek2 inhibitors. nih.govnih.gov For example, by altering linkers and substitution patterns on the benzimidazole ring, researchers have developed compounds with submicromolar activity and over a hundred-fold selectivity for Nek2 compared to other kinases like polo-like kinase 1 (Plk1). nih.govnih.gov Co-crystal structures have shown that these benzimidazole inhibitors bind to a DFG-out conformation of Nek2. nih.gov Specific compounds, such as MBM-55, have demonstrated exceptional potency with a Nek2 IC50 value of 1 nM. researchgate.net

Table 1: Nek2 Inhibition by Benzimidazole Derivatives

Compound Nek2 IC50 PLK1 IC50 Reference GSK compound 24 25 nM <100 nM mdpi.com CRUK ICR Rac-24a 570 nM 88 µM mdpi.com MBM-55 1 nM N/A mdpi.com CRUK ICR (R)-21 22 nM 5.8 µM mdpi.com

In Vitro Efficacy Across Diverse Cancer Cell Lines

Derivatives of the benzimidazole structure have demonstrated significant antiproliferative activity against a wide array of human cancer cell lines. nih.gov The cytotoxic effects of these compounds have been evaluated in various cancer types, including rectal, bladder, lung, breast, and intestinal cancers. nih.govnih.gov

In one study, novel 4-(1H-benzimidazol-2-yl)benzene-1,3-diols were tested against four human cancer cell lines: SW707 (rectal), HCV29T (bladder), A549 (lung), and T47D (breast). Several of these compounds exhibited antiproliferative properties that were stronger than the standard chemotherapy drug, cisplatin. nih.gov Another class of derivatives, benzimidazole-4,7-diones, also showed potent activity against the A549 lung cancer cell line, with IC50 values under hypoxic conditions as low as 35.0 µM. researchgate.net Furthermore, benzimidazole anthelmintics like albendazole (B1665689) and flubendazole have shown significant cytostatic effects in intestinal cancer cell lines, such as HCT8, with IC50 values reaching as low as 0.3 µM. nih.gov Novel 7-chloro-4-aminoquinoline-benzimidazole hybrids have also shown strong cytotoxic activity against cell lines including CaCo-2 (colorectal adenocarcinoma) and MCF-7 (breast adenocarcinoma), with GI50 values ranging from 0.4 to 8 µM. researchgate.net

Table 2: In Vitro Anticancer Activity of Benzimidazole Derivatives

Derivative Class Cell Line Cancer Type Activity Metric Value Reference Benzimidazole-4,7-dione (5a) A549 Lung IC50 (Hypoxia) 36.1 ± 1.2 µM Benzimidazole-4,7-dione (6a) A549 Lung IC50 (Hypoxia) 35.0 ± 1.6 µM Albendazole (ABZ) HCT8 Intestinal IC50 0.3 µM Flubendazole (FLU) HCT8 Intestinal IC50 0.9 µM 7-chloro-4-aminoquinoline-benzimidazole (5d) CaCo-2 Colorectal GI50 0.4 - 8 µM 7-chloro-4-aminoquinoline-benzimidazole (5d) MCF-7 Breast GI50 0.4 - 8 µM

Antiproliferative Effects on Lymphocytes

The antiproliferative properties of benzimidazole derivatives extend to cancers of the lymphatic system. Studies on novel 7-chloro-4-aminoquinoline-benzimidazole hybrids have demonstrated their efficacy against various leukemia and lymphoma cell lines. researchgate.net

These compounds were evaluated for their ability to inhibit the growth of tumor cell lines such as CCRF-CEM (T-lymphoblastoid leukemia), Hut78 (cutaneous T-cell lymphoma), THP-1 (acute monocytic leukemia), and Raji (Burkitt's lymphoma). Specific derivatives with an unsubstituted benzimidazole ring (compounds 5d, 8d, and 12d) displayed strong cytotoxic activity, with GI50 values ranging from 0.4 to 8 µM. These compounds were effective in suppressing the cell cycle progression in these leukemia and lymphoma cells. Further investigation revealed that after 24 hours of treatment, certain derivatives induced apoptosis and the disruption of the mitochondrial membrane potential in Hut78 cells. researchgate.net

Antimicrobial Activities

Benzimidazole and its derivatives are a versatile class of compounds known for their broad spectrum of antimicrobial activities, including antibacterial and antifungal effects. nih.govnih.gov The structural similarity of the benzimidazole ring to purine nucleoside bases allows these molecules to interact with microbial biopolymers, leading to the inhibition of essential biological processes. nih.gov

The antimicrobial efficacy of benzimidazole derivatives is often influenced by the nature of the substituents on the core ring structure. Research has shown that compounds featuring electron-withdrawing groups tend to exhibit enhanced activity compared to those with electron-donating groups or unsubstituted derivatives. nih.gov For instance, a series of novel N-((1H-benzoimidazol-1-yl) methyl)-4-(1-phenyl-5-substituted-4, 5-dihydro-1H-pyrazol-3-yl) benzenamine compounds were synthesized and tested against various human pathogenic microorganisms. researchgate.net One derivative, compound 5i, which contains a trifluoromethyl group (an electron-withdrawing group), was found to be particularly active compared to other compounds in the series and even standard drugs. nih.gov Additionally, other benzimidazole derivatives have shown activity against bacteria such as Bacillus cereus and Escherichia coli, and fungi like C. albicans and C. neoformans. nih.govmdpi.com

Table 3: Antimicrobial Activity of Selected Benzimidazole Derivatives

Derivative Class Microorganism Activity Reference N-((1H-benzoimidazol-1-yl) methyl)-benzenamine derivative (5i) Various human pathogens Highly active [4, 8] Oxadiazole derivative (2) Bacillus cereus Highly active nih.gov Oxadiazole derivative (2) Escherichia coli Slightly active nih.gov Benzimidazole hybrid (11) C. albicans High (GI% = 86.42) bohrium.com Benzimidazole hybrid (11) C. neoformans High (GI% = 100) bohrium.com Benzimidazole hybrid (12) C. albicans High (GI% = 100) bohrium.com Benzimidazole hybrid (12) C. neoformans High (GI% = 94.28) bohrium.com

Antibacterial Spectrum (Gram-positive and Gram-negative)

Benzimidazole derivatives have demonstrated a broad spectrum of antibacterial activity against both Gram-positive and Gram-negative bacteria. The effectiveness of these compounds is largely influenced by the nature and position of substitutions on the benzimidazole and associated rings.

For instance, a series of pyrimido[1,2-a]benzimidazole derivatives showed significant inhibitory activity against bacterial strains. Specifically, certain compounds within this series demonstrated maximum inhibition percentages of 45-85% and 38-90% against the tested bacteria. Another study highlighted that N-substituted 2-(4-styrylphenyl)-1H-benzimidazole derivatives were particularly effective against Salmonella typhimurium, with some exhibiting a minimum inhibitory concentration (MIC) of 0.1 µg/ml.

The antibacterial potency is also linked to specific structural features. One study noted that the presence of a p-nitrophenyl ring at the second position and a chloro group at the sixth position of a quinoline ring attached to the benzimidazole structure was significant for antibacterial activity. Similarly, the combination of a benzimidazole scaffold with an aspirin moiety resulted in a compound with notable zones of inhibition against E. coli (21 mm), S. aureus (22 mm), and P. aeruginosa (24 mm). The development of benzimidazole-based derivatives has also been explored to combat resistant Gram-negative bacteria, with some compounds showing potent activity against E. coli strains, particularly those with deficient efflux systems.

Table 1: Antibacterial Activity of Selected Benzimidazole Derivatives This table is interactive and allows for sorting and filtering of data.

| Compound Class | Bacterial Strain | Activity/Measurement | Reference |

|---|---|---|---|

| Pyrimido[1,2-a]benzimidazole derivatives | Various bacteria | 38-90% inhibition | |

| N-substituted 2-(4-styrylphenyl)-1H-benzimidazoles | Salmonella typhimurium | MIC: 0.1 µg/ml | |

| 2-Substituted benzimidazole-aspirin derivative | E. coli | 21 mm zone of inhibition | |

| 2-Substituted benzimidazole-aspirin derivative | S. aureus | 22 mm zone of inhibition | |

| 2-Substituted benzimidazole-aspirin derivative | P. aeruginosa | 24 mm zone of inhibition | |

| Benzimidazole-based derivative (6c) | E. coli (TolC mutant) | MIC: 2 µg/ml |

Antifungal Properties

The benzimidazole scaffold is a cornerstone in the development of antifungal agents. Research has shown that derivatives can be effective against a range of pathogenic fungi, including various Candida and Aspergillus species.

One study on benzimidazole-hydrazone compounds found that while antibacterial activity was weak, some derivatives exhibited notable antifungal activity against Candida species. The combination of benzimidazole with a 1,3,4-thiadiazole moiety yielded compounds with potent inhibition of fungal strains, particularly when electron-withdrawing groups like -Cl, -F, or -NO2 were present.

Bis-benzimidazole compounds have shown moderate to excellent antifungal activities, with Minimum Inhibitory Concentration (MIC) values ranging from 0.975 to 15.6 µg/mL against all tested fungal strains. Furthermore, certain benzimidazole-linked piperazine hybrids were identified as highly active against multiple fungal strains, with MIC values in a similar range. A study on N-alkylated-2-(substituted phenyl)-1H-benzimidazole derivatives reported moderate activities toward Candida albicans and Aspergillus niger, with MIC values of 64 μg/mL for both strains.

Table 2: Antifungal Activity of Selected Benzimidazole Derivatives This table is interactive and allows for sorting and filtering of data.

| Compound Class | Fungal Strain | Activity/Measurement | Reference |

|---|---|---|---|

| Bis-benzimidazoles | Various fungi | MIC: 0.975-15.6 µg/mL | |

| Benzimidazole-linked piperazine hybrids | Various fungi | MIC: 0.975-15.6 µg/mL | |

| Benzimidazole-hydrazones | Candida species | Notable activity | |

| N-alkylated-2-(substituted phenyl)-1H-benzimidazoles | Candida albicans | MIC: 64 µg/mL | |

| N-alkylated-2-(substituted phenyl)-1H-benzimidazoles | Aspergillus niger | MIC: 64 µg/mL |

Proposed Mechanisms of Antimicrobial Action

The antimicrobial effects of benzimidazole derivatives are attributed to their ability to interfere with essential microbial processes. One of the primary mechanisms of antifungal action is the inhibition of ergosterol synthesis, a critical component of the fungal cell membrane. This is often achieved by targeting the enzyme cytochrome P450 14-alpha-sterol demethylase (CYP51). Azole antifungal drugs, which share structural similarities with some benzimidazole derivatives, inhibit this enzyme by binding to the heme iron in the active site, thereby disrupting the fungal cell membrane's integrity.

In bacteria, it is suggested that benzimidazole derivatives may inhibit DNA replication and cell wall synthesis. Molecular docking studies have indicated that these compounds can bind to enzymes like DNA gyrase B, which is essential for bacterial DNA replication. The structural similarity of the benzimidazole nucleus to purines allows these compounds to interact with various biopolymers, contributing to their broad biological activities.

Other Preclinical Biological Activities

Anti-inflammatory Effects

Benzimidazole derivatives have been widely investigated for their anti-inflammatory properties. Their mechanism of action often involves the inhibition of key enzymes and mediators in the inflammatory cascade. These compounds have been shown to interact with cyclooxygenase (COX) enzymes, 5-lipoxygenase (5-LOX), and specific cytokines.